Physicochemical Differentiation: Computed Lipophilicity and Hydrogen-Bonding Profile vs. Common Oxadiazole Scaffolds
The target compound's computed XLogP3-AA of 3.1 places it within the optimal lipophilicity range (1–4) for CNS drug candidates, whereas many 1,3,4-oxadiazole derivatives bearing polar substituents frequently exceed XLogP of 4.5, increasing promiscuity and hERG liability [1]. Its zero hydrogen bond donor count and five acceptor sites produce a topological polar surface area profile consistent with favorable blood–brain barrier penetration, offering a differentiated starting point for CNS-targeted lead optimization compared to more polar in-class analogs [1].
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | Representative 1,3,4-oxadiazole CNS drug candidates: optimal range 1–4; high-risk range >4.5 |
| Quantified Difference | Target compound sits in favorable CNS-like space; many polar oxadiazole analogs exceed 4.5 |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem 2024.11.20 release) |
Why This Matters
Procurement teams should prioritize this compound for CNS-focused discovery libraries because its computed properties align with established CNS drug-likeness criteria, reducing the risk of late-stage attrition due to poor brain exposure.
- [1] PubChem Compound Summary for CID 29139354, 2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole. Computed Descriptors (2024). View Source
